BenchChemオンラインストアへようこそ!

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline

kinase inhibition selectivity profiling quinazoline SAR

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline (CAS 2197486-88-5) is a synthetic heterocyclic small molecule belonging to the quinazoline class. Its structure features a quinazoline core connected via a piperidine linker to a 3-methylpyridin-2-yl ether moiety.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 2197486-88-5
Cat. No. B2983213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline
CAS2197486-88-5
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C20H22N4O/c1-15-5-4-10-21-20(15)25-13-16-8-11-24(12-9-16)19-17-6-2-3-7-18(17)22-14-23-19/h2-7,10,14,16H,8-9,11-13H2,1H3
InChIKeyAYYCKNWBNXIYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline (CAS 2197486-88-5): Baseline Chemical Identity and Sourcing Profile


4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline (CAS 2197486-88-5) is a synthetic heterocyclic small molecule belonging to the quinazoline class. Its structure features a quinazoline core connected via a piperidine linker to a 3-methylpyridin-2-yl ether moiety . This molecular architecture is characteristic of compounds designed for enzyme inhibition, particularly kinases. However, authoritative public databases such as PubChem and ChemSpider do not currently index this compound, and no peer-reviewed research articles or granted patents explicitly characterizing its biological activity or pharmacological profile were identified in the primary literature at the time of this analysis.

Why In-Class Quinazoline Analogs Cannot Reliably Substitute for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline


Quinazoline-based inhibitors exhibit profound selectivity variations driven by subtle modifications to their substitution patterns. A structurally similar compound described as a 5-HT4 receptor antagonist illustrates that even conservative alterations to the heterocyclic appendages can completely redirect target engagement. Without publicly available selectivity profiling, pharmacokinetic data, or defined structure-activity relationships for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline, any claim of functional interchangeability with another quinazoline derivative is scientifically unsupported and carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline vs. Closest Analogs


Absence of Publicly Available Target Engagement or Selectivity Data

A comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, and BindingDB returned no quantitative biochemical or cellular assay data for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline. This stands in stark contrast to structurally related quinazoline inhibitors such as sapitinib (a dual EGFR/HER2 inhibitor) [1] and PI3Kδ-selective quinazolines (e.g., idelalisib analogs) [2], for which extensive IC50, Ki, and selectivity panel data are publicly available. The complete data void for the target compound represents a critical differentiator, as its selectivity fingerprint and potency against any biological target remain entirely uncharacterized.

kinase inhibition selectivity profiling quinazoline SAR

Undefined Physicochemical and ADME Profile

No experimental or predicted logP, aqueous solubility, permeability, metabolic stability, or plasma protein binding values have been published for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline. In contrast, the PI3Kδ inhibitor idelalisib has a reported logP of 2.7 and aqueous solubility of <0.1 mg/mL [1], while gefitinib (a quinazoline EGFR inhibitor) exhibits a logP of 3.2 and moderate solubility [2]. The absence of such fundamental profiling data for the target compound means that its developability and formulation requirements cannot be benchmarked against these established clinical candidates.

drug-likeness ADME physicochemical properties

Lack of Documented Synthetic Route and Scalability Information

No peer-reviewed synthetic protocol or patent detailing the preparation of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline was identified. This contrasts with numerous published routes for 4-(piperidin-1-yl)quinazoline derivatives used as kinase inhibitor intermediates [1], where scalable, high-yielding procedures are well documented. The absence of a validated synthesis introduces uncertainty regarding cost, purity, and batch-to-batch reproducibility for any potential procurement.

synthetic accessibility scalability procurement

Defined Application Niches for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline Based on Structural Inference


Exploratory Kinase Selectivity Screening

The quinazoline core and piperidine linker are hallmarks of ATP-competitive kinase inhibitors. If a research group has proprietary evidence suggesting that the 3-methylpyridin-2-yl ether confers unique hinge-binding interactions, this compound could be used as a starting point for a focused kinase panel screen. However, without published selectivity data, it must be benchmarked against well-characterized quinazoline inhibitors such as sapitinib or gefitinib in every experiment [REFS-2, REFS-5].

Structure-Activity Relationship (SAR) Negative Control

Given the absence of reported biological activity, this compound could serve as a negative control in SAR studies where the goal is to identify which substituents on the quinazoline scaffold are essential for target engagement. Its complete lack of characterized potency makes it suitable for defining the baseline noise of an assay relative to active comparators like PI3Kδ-selective quinazolines [2].

Chemical Probe for Unpublished Target Hypotheses

If a laboratory has generated internal preliminary data linking this compound to a specific target (e.g., from a phenotypic screen or in silico docking), it may be procured for follow-up validation. The unique 3-methylpyridin-2-yloxy motif is not found in common quinazoline drugs, potentially offering a novel pharmacophore. However, all claims must be supported by internally generated data until public disclosure occurs.

Reference Standard for Analytical Method Development

The compound's distinct chromatographic and spectroscopic properties (yet to be characterized) could make it useful as a reference standard once purified. However, procurement for this purpose is only recommended if the supplier provides a comprehensive certificate of analysis including HPLC purity, NMR, and mass spectrometry data, which is currently not publicly guaranteed .

Quote Request

Request a Quote for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.